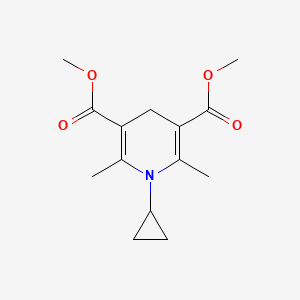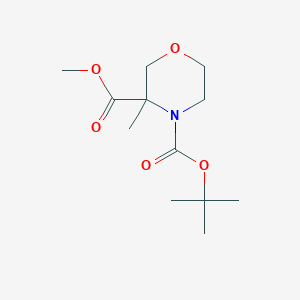
5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole (5-Br-TBEB) is a heterocyclic compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and materials science. 5-Br-TBEB is a valuable building block for the synthesis of various compounds, such as pharmaceuticals, dyes, and polymers. It is also used in the synthesis of other heterocyclic compounds and as a catalyst in organic synthesis. Furthermore, 5-Br-TBEB has been studied for its potential medicinal applications, including as an anti-cancer agent and for its ability to reduce inflammation.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole: is utilized in the synthesis of fluorinated pyridines, which are compounds of significant interest due to their unique physical, chemical, and biological properties . The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing effect, which can lead to reduced basicity and reactivity compared to their chlorinated and brominated analogues. This makes them valuable in the development of new pharmaceuticals and agrochemicals.
Radiobiology Imaging Agents
The compound is also a precursor for the synthesis of 18 F-substituted pyridines . These fluorinated pyridines are of special interest as potential imaging agents for various biological applications, including local radiotherapy of cancer . The introduction of the 18 F isotope is crucial for positron emission tomography (PET) imaging, which is a powerful diagnostic tool in oncology.
Agricultural Chemical Development
In the agricultural sector, 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole can be used to introduce fluorine atoms into lead structures of active ingredients . The incorporation of fluorine atoms can result in improved physical, biological, and environmental properties of agrochemicals, making them more effective and safer for use.
properties
IUPAC Name |
6-bromo-2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-1-2-6-7(3-5)15-8(14-6)4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXISVLMFCMBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









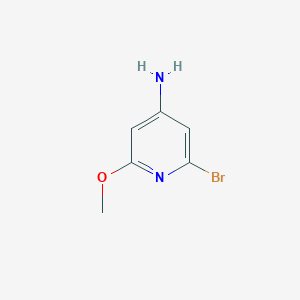
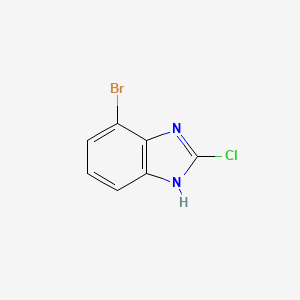

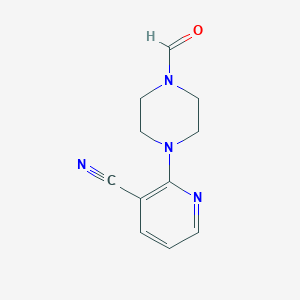
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
